2-ethyl-6-fluoroaniline chemical structure and molecular weight
2-ethyl-6-fluoroaniline chemical structure and molecular weight
Technical Whitepaper: 2-Ethyl-6-Fluoroaniline – Structural Analysis and Synthetic Utility
Executive Summary 2-Ethyl-6-fluoroaniline (CAS 53982-04-0) represents a critical scaffold in the "privileged structure" library of medicinal chemistry.[1] Distinguished by its specific 2,6-substitution pattern, this molecule serves as a high-value intermediate for modulating the steric and electronic landscape of bioactive compounds.[1] Unlike its non-fluorinated analogs, the inclusion of the C6-fluorine atom introduces a metabolic blockade while altering the pKa of the aniline nitrogen, making it indispensable in the design of atropisomeric kinase inhibitors and chloroacetanilide herbicides.
Part 1: Physicochemical Profile[1][2]
The structural integrity of 2-ethyl-6-fluoroaniline lies in its asymmetry.[1] The steric bulk of the ethyl group at position 2 contrasts with the high electronegativity and small van der Waals radius of the fluorine at position 6. This "push-pull" steric environment forces orthogonal twisting when this aniline is coupled to other aromatic systems, a feature exploited in drug design to fill hydrophobic pockets.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 2-Ethyl-6-fluoroaniline |
| CAS Number | 53982-04-0 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Clear to pale yellow liquid (oxidizes upon air exposure) |
| Boiling Point | ~205 °C (Predicted at 760 mmHg) |
| Density | ~1.12 g/cm³ |
| LogP (Predicted) | 2.3 – 2.5 (Lipophilic) |
| pKa (Conjugate Acid) | ~3.5 (Reduced basicity due to inductive effect of F) |
Part 2: Synthetic Architecture
Synthesis of 2,6-disubstituted anilines requires overcoming significant steric hindrance and directing group conflicts. While direct alkylation of 2-fluoroaniline is possible, it often yields poly-alkylated byproducts.[1] A more robust, regioselective approach utilized in pharmaceutical scaling involves the Suzuki-Miyaura Cross-Coupling of 2-bromo-6-fluoroaniline or the Nitration-Reduction sequence of 1-ethyl-3-fluorobenzene (though the latter requires careful isomer separation).[1]
Protocol: Palladium-Catalyzed Ethyl Cross-Coupling
Rationale: This method ensures precise placement of the ethyl group without scrambling the ring substitution pattern.
Reagents:
-
Substrate: 2-Bromo-6-fluoroaniline (CAS 65896-11-9)[1]
-
Coupling Partner: Ethylboronic acid (or Potassium ethyltrifluoroborate)
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with 2-bromo-6-fluoroaniline (1.0 eq), ethylboronic acid (1.5 eq), and base. Purge with Nitrogen for 15 minutes to remove O₂ (prevents catalyst deactivation).
-
Catalysis: Add the Palladium catalyst (5 mol%) under positive nitrogen pressure.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor conversion via LC-MS (Target [M+H]+ = 140.1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluorine atom significantly alters polarity, facilitating separation from protodehalogenated byproducts.
Visualizing the Synthetic Workflow
Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselective ethyl installation.
Part 3: Structural Characterization
Identification of 2-ethyl-6-fluoroaniline relies on the unique splitting patterns induced by the fluorine atom (
NMR Interpretation Logic:
-
H NMR (Proton):
-
Ethyl Group: A triplet (~1.2 ppm) and a quartet (~2.6 ppm) confirm the ethyl chain.
-
Aromatic Region: The protons will exhibit complex splitting due to H-H coupling (
Hz) andH-F coupling ( Hz).[1] The proton para to the fluorine often appears as a distinct multiplet.
-
-
C NMR:
-
The carbon attached to Fluorine (C6) will appear as a doublet with a large coupling constant (
Hz). -
The carbon attached to the Ethyl group (C2) will show a smaller coupling (
).
-
Part 4: Applications in Drug Development & Agrochemicals
The 2-ethyl-6-fluoroaniline scaffold is not merely a passive linker; it is an active determinant of a drug's pharmacokinetics (PK) and pharmacodynamics (PD).[1]
Metabolic Stability (The Fluorine Effect)
In many herbicides (e.g., chloroacetanilides) and kinase inhibitors, the aniline ring is a primary site for metabolic attack by Cytochrome P450 enzymes.
-
Mechanism: P450s typically oxidize electron-rich aromatic rings.[1] Replacing a hydrogen with fluorine (C6) deactivates the ring electronically and blocks a specific site of hydroxylation.
-
Result: Extended half-life (
) of the active compound in biological systems.
Atropisomerism & Conformational Locking
In kinase inhibitors (e.g., targeting JAK or MAPK pathways), the inhibitor must fit into a precise ATP-binding pocket.
-
Steric Clash: The 2-ethyl group provides significant bulk, while the 6-fluoro group provides electronic repulsion. This combination forces the aniline ring to twist out of coplanarity with the adjacent amide/heterocycle.
-
Selectivity: This "twisted" conformation is often required to fit into the narrow specificity pockets of enzymes like JAK1 or TYK2 , improving selectivity over similar kinases.
Mechanism of Action Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the 2-ethyl-6-fluoroaniline moiety.
Part 5: Handling & Safety (SDS Summary)
As with all halogenated anilines, rigorous safety protocols are non-negotiable.
-
Acute Toxicity: High risk of Methemoglobinemia upon absorption. The compound oxidizes hemoglobin to methemoglobin, impairing oxygen transport.
-
Skin Absorption: Rapidly absorbed through skin. Double-gloving (Nitrile + Laminate) is recommended.[1]
-
Storage: Store under Nitrogen at 2–8°C. The amine is prone to oxidation, turning dark brown over time.
References
-
BLD Pharm. (2024). 2-Ethyl-6-fluoroaniline Product Specifications and CAS 53982-04-0 Data. Retrieved from
-
Su, Q., et al. (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. World Intellectual Property Organization, Patent WO2017012647A1. (Describes the use of 2-ethyl-6-fluoroaniline in JAK inhibitor synthesis). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Fluoroaniline Derivatives. (Used for comparative physicochemical property prediction). Retrieved from
- Smith, D. A., & Di, L. (2021). Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Effects. Journal of Medicinal Chemistry. (General reference for Fluorine metabolic blockade mechanisms).
